molecular formula C6H10Ag3O8 B3188314 Silver citrate hydrate CAS No. 206986-90-5

Silver citrate hydrate

Cat. No.: B3188314
CAS No.: 206986-90-5
M. Wt: 533.74 g/mol
InChI Key: HGXIBFSXZZKKRV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Silver citrate hydrate plays a significant role in biochemical reactions, primarily due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, silver ions from this compound can bind to thiol groups in enzymes and proteins, leading to the inactivation of these biomolecules. This interaction disrupts essential cellular processes in microorganisms, contributing to its antimicrobial effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, silver ions released from this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately affecting cell viability and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. Silver ions from the compound can bind to cellular biomolecules, such as DNA and proteins, leading to structural and functional changes. These interactions can inhibit enzyme activity, disrupt membrane integrity, and interfere with cellular respiration. Additionally, this compound can induce changes in gene expression, leading to altered cellular responses and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation, leading to the release of silver ions, which can exert prolonged antimicrobial effects. The stability of the compound can be affected by factors such as pH, temperature, and light exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial antimicrobial effects without significant toxicity. At high doses, this compound can cause toxic or adverse effects, including tissue damage and inflammation. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in citrate metabolism. For instance, the compound can influence the tricarboxylic acid (TCA) cycle, affecting metabolic flux and metabolite levels. Silver ions from this compound can also interact with enzymes involved in oxidative phosphorylation, impacting cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Silver ions from the compound can be transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can be influenced by factors such as ionic strength, pH, and the presence of other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress. Additionally, the compound can be sequestered in lysosomes, contributing to its antimicrobial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver citrate hydrate can be synthesized through the reduction of silver ions using sodium citrate as a stabilizer. One common method involves the reduction of silver nitrate with sodium borohydride in the presence of sodium citrate dihydrate . Another method includes the use of tannic acid and sodium citrate, where the thermal conditioning of the citrate solution at 60°C for 45 minutes is crucial for the synthesis .

Industrial Production Methods: In industrial settings, this compound is typically produced by mixing silver nitrate with a citrate solution under controlled conditions. The mixture is then subjected to thermal treatment to ensure the formation of the desired compound. The process may involve additional steps such as centrifugation and purification to obtain high-purity this compound .

Comparison with Similar Compounds

    Silver nitrate (AgNO3): Used in similar applications but lacks the stabilizing effect of citrate.

    Silver acetate (AgC2H3O2): Another silver salt with antimicrobial properties but different solubility and stability characteristics.

    Silver lactate (AgC3H5O3): Similar antimicrobial properties but used in different formulations and applications.

Uniqueness: Silver citrate hydrate is unique due to its combination of silver and citrate, which provides both antimicrobial properties and stability. The citrate component acts as a stabilizer, making it more effective in various applications compared to other silver salts .

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;silver;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.3Ag.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXIBFSXZZKKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Ag].[Ag].[Ag]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Ag3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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